molecular formula C11H12FN B8301784 3-(4-Fluorophenyl)cyclopent-2-enamine

3-(4-Fluorophenyl)cyclopent-2-enamine

Cat. No. B8301784
M. Wt: 177.22 g/mol
InChI Key: BDHIPMHURZHLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09403798B2

Procedure details

To an ethanol solution (0.50 mL) of 2-[3-(4-fluorophenyl)cyclopent-2-en-1-yl]isoindoline-1,3-dione (10.0 mg, 0.0325 mmol) synthesized in Reference Synthesis Example 222, hydrazine monohydrate (3.16 μL, 0.0651 mmol) was added and the resultant mixture was stirred at room temperature for 1 day. Further, the reaction solution was stirred at 70° C. for 6 hours and then stirred at room temperature for 1 day. After completion of the reaction, the reaction solution was concentrated under reduced pressure and was washed with chloroform to obtain a crude product of the title compound.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[3-(4-fluorophenyl)cyclopent-2-en-1-yl]isoindoline-1,3-dione
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
3.16 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][CH2:11][CH:10]([N:13]3C(=O)C4C(=CC=CC=4)C3=O)[CH:9]=2)=[CH:4][CH:3]=1.O.NN>C(O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:12][CH2:11][CH:10]([NH2:13])[CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-[3-(4-fluorophenyl)cyclopent-2-en-1-yl]isoindoline-1,3-dione
Quantity
10 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC(CC1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
3.16 μL
Type
reactant
Smiles
O.NN
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Further, the reaction solution was stirred at 70° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
WASH
Type
WASH
Details
was washed with chloroform

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.